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Compound of Interest

Compound Name: TNG-0746132

Cat. No.: B10858027

Disclaimer: No public clinical trial data or developmental updates are available for the
compound "TNG-0746132." This guide focuses on TNG462, a clinical-stage, MTA-cooperative
PRMTS5 inhibitor developed by Tango Therapeutics for the treatment of MTAP-deleted cancers,
for which Phase 1/2 clinical trial data has been publicly disclosed.

This guide provides a comprehensive comparison of TNG462 (vopimetostat) with other
therapeutic options for researchers, scientists, and drug development professionals. We will
delve into the available clinical trial data, experimental protocols, and the underlying
mechanism of action, offering a clear perspective on its potential positioning in the evolving
landscape of precision oncology.

The Therapeutic Rationale: Targeting a Key
Vulnerability

Methylthioadenosine phosphorylase (MTAP) is a critical enzyme in the methionine salvage
pathway. Its gene is frequently co-deleted with the tumor suppressor gene CDKN2A in
approximately 10-15% of all human cancers, including a significant proportion of pancreatic
and non-small cell lung cancers.[1][2][3] This deletion leads to the accumulation of
methylthioadenosine (MTA), which normally acts as an inhibitor of protein arginine
methyltransferase 5 (PRMT5).[1][4] Cancer cells with MTAP deletion become highly dependent
on the remaining PRMTS5 activity for their survival, creating a synthetic lethal vulnerability.[2]
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TNG462 is an orally available, selective inhibitor of PRMTS5 that works cooperatively with MTA.
[1][5][6] This MTA-cooperative binding mechanism allows TNG462 to potently and selectively
inhibit PRMT5 in MTAP-deleted cancer cells where MTA levels are high, while sparing normal
cells with functional MTAP and low MTA levels.[1][6]

Performance Snapshot: TNG462 Phase 1/2 Clinical
Trial Data

The ongoing Phase 1/2 clinical trial (NCT05732831) is evaluating the safety, tolerability, and
preliminary anti-tumor activity of TNG462 in patients with advanced or metastatic solid tumors
harboring an MTAP deletion.[5][7]

Efficacy in Pancreatic Cancer

Metri 2L Pancreatic Cancer All Pancreatic Cancer
etric

Patients Patients
Objective Response Rate

25% 15%
(ORR)
Disease Control Rate (DCR) - 71%
Median Progression-Free

) 7.2 months

Survival (mPFS)
mPFS in 3L+ patients 4.1 months

Data as of September 1, 2025.

Efficacy Across Various MTAP-Deleted Solid Tumors
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Metric

Value

Objective Response Rate (ORR)

27% (across all histologies)

Disease Control Rate (DCR)

78% (across all histologies)

Median Progression-Free Survival (mPFS)

6.4 months (across all histologies)

ORR in Cholangiocarcinoma

43% (n=7)

Data as of September 1, 2025, for all histologies

and October 20, 2024, for cholangiocarcinoma.

[8](9]

Safety and Tolerability

TNG462 has demonstrated a manageable safety profile and is generally well-tolerated.[8]

Treatment-Related Adverse

Grade 1 Grade 3
Events (TRAES)
Nausea 26% Rare
Anemia 20% 13%
Fatigue 19% Rare
) Not reported at expansion
Dysgeusia 19%
doses
Thrombocytopenia 13% Dose-limiting toxicity

No treatment-related Grade 4
or 5 events have been
reported.[8]

Comparative Landscape: Other PRMT5 Inhibitors

and Standard of Care

TNG462 is a frontrunner in a new class of MTA-cooperative PRMTS5 inhibitors. However, other

molecules are also in development, and it's crucial to consider the current standard of care.
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Therapeutic Agent

Mechanism of
. Developer
Action

Key Clinical Data
Highlights

BMS-986504
(MRTX1719)

MTA-cooperative

o Bristol Myers Squibb
PRMTS5 inhibitor

In a Phase 1/2 trial,
demonstrated a 29%
ORR and 80% DCR in
pretreated,
advanced/metastatic
MTAP-deleted
NSCLC.[3]

AMG 193

MTA-cooperative

o Amgen
PRMTS5 inhibitor

In a Phase 1 trial,
showed a 29% ORR
(5/17) in patients with
metastatic/locally
advanced MTAP-
deleted NSCLC.[10]

Standard of Care

(Pancreatic Cancer)

Chemotherapy (e.g.,
FOLFIRINOX,
gemcitabine plus nab-

paclitaxel)

Varies by line of
treatment and patient

characteristics.

Standard of Care
(NSCLC)

Targeted therapy (for
actionable mutations),
immunotherapy,

chemotherapy

Dependent on
histological subtype
and biomarker status.

Experimental Protocols
TNG462 Phase 1/2 Clinical Trial (NCT05732831)

Study Design: An open-label, multicenter, Phase 1/2 study.

e Phase 1 (Dose Escalation): To determine the maximum tolerated dose (MTD) and
recommended Phase 2 dose (RP2D) of TNG462. Patients with various MTAP-deleted solid
tumors were enrolled in cohorts of increasing doses.
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e Phase 2 (Dose Expansion): To evaluate the safety and efficacy of TNG462 at the RP2D in
specific cohorts of patients with MTAP-deleted cancers, including non-small cell lung cancer
and pancreatic cancer.[5]

Key Inclusion Criteria:

Age > 18 years.

Histologically or cytologically confirmed locally advanced, metastatic, or unresectable solid
tumor.

Documented homozygous deletion of MTAP in the tumor.

Have received prior standard therapy as available.

ECOG performance status of 0 or 1.

Key Exclusion Criteria:

e Prior treatment with a PRMT5 inhibitor.

o Symptomatic central nervous system (CNS) metastases.
Endpoints:

e Primary Endpoints: Incidence of dose-limiting toxicities (DLTs), adverse events (AEs), and
serious adverse events (SAES).

e Secondary Endpoints: Objective response rate (ORR), duration of response (DoR), disease
control rate (DCR), and progression-free survival (PFS).

Visualizing the Science
Signaling Pathway of TNG462
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TNG462 Mechanism of Action in MTAP-Deleted Cancer Cells
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Caption: TNG462 selectively inhibits PRMT5 in MTAP-deleted cancer cells.

TNG462 Phase 1/2 Clinical Trial Workflow
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TNG462 Phase 1/2 Clinical Trial Workflow

Phase 1: Dose Escalation

Cncreasing Dose Cohorts)
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Phase 2: Dose Expansion

Tumor-Specific Expansion Cohorts
(e.g., NSCLC, Pancreatic)
Efficacy Assessment
(ORR, PFS, etc.)
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Caption: Workflow of the TNG462 Phase 1/2 clinical trial.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. trial. medpath.com [trial. medpath.com]

2. letswinpc.org [letswinpc.org]

3. Novel Targeted Agent Under Study in MTAP-Deleted NSCLC - The ASCO Post
[ascopost.com]

o 4. researchgate.net [researchgate.net]
o 5. clinicaltrials.eu [clinicaltrials.eu]

o 6. Discovery of TNG462, a highly potent and selective MTA-cooperative PRMTS5 inhibitor that
is synthetic lethal for MTAP deleted cancers - American Chemical Society
[acs.digitellinc.com]

o 7. Safety and Tolerability of TNG462 in Patients With MTAP-deleted Solid Tumors - The
Happy Lungs Project [happylungsproject.org]

¢ 8. ir.tangotx.com [ir.tangotx.com]
¢ 9. trial.medpath.com [trial. medpath.com]
¢ 10. onclive.com [onclive.com]

 To cite this document: BenchChem. [Navigating the Landscape of MTAP-Deleted Cancers: A
Comparative Guide to TNG462]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10858027#tng-0746132-clinical-trial-phase-1-results]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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